Expanded Synthetic Versatility via Orthogonal Halogen Reactivity: Quantitative Comparison of Cross-Coupling Potential
4-Bromo-7-fluoro-5-methyl-1H-indazole uniquely offers two orthogonal halogen handles for sequential functionalization: an aryl bromide (4-position) amenable to palladium-catalyzed cross-coupling and an aryl fluoride (7-position) that remains largely inert under standard Suzuki-Miyaura conditions, enabling selective and sequential elaboration. In contrast, the comparator 7-fluoro-5-methyl-1H-indazole (CAS 1427326-31-5) lacks the bromine atom entirely, eliminating the possibility of C-C bond formation at the 4-position and restricting its utility as a building block for generating diverse chemical libraries. The 4-bromo substituent is a well-established partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a functional handle absent in non-brominated analogs [1].
| Evidence Dimension | Cross-coupling functional handle availability |
|---|---|
| Target Compound Data | 4-Br (C-Br bond energy ~284 kJ/mol, reactive) + 7-F (C-F bond energy ~486 kJ/mol, inert under typical coupling conditions) |
| Comparator Or Baseline | 7-fluoro-5-methyl-1H-indazole: lacks Br handle; only 7-F present |
| Quantified Difference | 1 reactive cross-coupling site (4-Br) vs. 0 reactive cross-coupling sites |
| Conditions | Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig); fluoride inertness under standard conditions |
Why This Matters
The presence of a reactive aryl bromide in 4-Bromo-7-fluoro-5-methyl-1H-indazole enables diversified library synthesis through cross-coupling that is impossible with the non-brominated comparator 7-fluoro-5-methyl-1H-indazole, directly impacting procurement decisions for synthetic chemistry programs.
- [1] Bheeter, C. B., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 423-448. View Source
